Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-[6-(dimethylamino)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Na/c1-11(2)8-5-3-4-7(10-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTWZIGFRVXBG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 6-(dimethylamino)pyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate typically involves the reaction of 6-(dimethylamino)pyridine with chloroacetic acid in the presence of a base like sodium hydroxide. The reaction is conducted in an aqueous medium, and the product is isolated through precipitation or extraction methods. Optimizing reaction conditions such as temperature and pH is crucial for achieving high yields and purity.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Producing N-oxide derivatives using oxidizing agents like hydrogen peroxide.
- Reduction : Converting the compound into reduced forms such as amines with reducing agents like sodium borohydride.
- Substitution : Participating in nucleophilic substitution reactions where the dimethylamino group can be replaced by other functional groups.
Scientific Research Applications
This compound has been investigated for its diverse applications across multiple scientific domains:
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
Biology
- Antimicrobial and Antiviral Properties : Research indicates potential biological activities that could lead to new antimicrobial and antiviral agents. Studies have shown that compounds with similar structures exhibit significant biological effects against various pathogens.
Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for diseases related to serotonergic dysfunctions, such as anxiety, depression, and panic disorders. The compound's affinity for serotonin receptors suggests it may modulate neurotransmitter activity effectively .
Case Studies
- Serotonergic Dysfunction Treatment : A study highlighted that derivatives similar to this compound showed agonist activity at 5-HT1A receptors, indicating their potential in treating anxiety and depression-related disorders .
- Catalytic Applications : In synthetic organic chemistry, this compound has been utilized as a catalyst in macrolactamization reactions, demonstrating its effectiveness in facilitating complex chemical transformations .
Mechanism of Action
The mechanism of action of sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate and analogous compounds:
Electronic and Solubility Properties
- This compound: The dimethylamino group is strongly electron-donating, increasing the pyridine ring's basicity. The sodium counterion enhances water solubility, making it suitable for aqueous-phase reactions.
- 2-Amino-6-methylpyridinium trichloroacetate: The amino group participates in hydrogen bonding, stabilizing crystal structures . The trichloroacetate counterion introduces electron-withdrawing effects, reducing solubility in polar solvents compared to the sodium salt.
- Methyl 2-(6-methylpyridin-2-yl)acetate : The methyl ester group renders this compound lipophilic, limiting its utility in aqueous systems but favoring organic-phase reactions .
Key Research Findings
Counterion Effects : Sodium salts (e.g., the target compound) generally exhibit higher aqueous solubility than neutral esters or trichloroacetate salts, critical for biomedical applications .
Structural Rigidity: Bipyridine derivatives (e.g., 6,6'-Dimethyl-2,2'-Dipyridyl) offer geometric rigidity for metal coordination, unlike the monocyclic target compound .
Biological Activity
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is a pyridine derivative characterized by the presence of a dimethylamino group. It is generally used as a building block in organic synthesis and has been investigated for its biological properties, including antimicrobial and antiviral activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study assessing various pyridine derivatives found that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values varied widely, reflecting the compound's potential as a broad-spectrum antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Candida albicans | 16.69 |
Antiviral Activity
In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Preliminary studies suggest that the compound may inhibit viral replication in certain models, although further research is needed to elucidate the precise mechanisms involved .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various pyridine derivatives, including this compound, reported promising results against multiple bacterial strains. The study highlighted that modifications in the molecular structure could enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Antiviral Research : Another study focused on the compound's potential against viral pathogens indicated that it may disrupt viral entry or replication processes in vitro. This suggests a possible therapeutic role in treating viral infections, though clinical studies are necessary to confirm efficacy and safety in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
